molecular formula C13H17BrN2O4 B13114613 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13114613
M. Wt: 345.19 g/mol
InChI Key: WMWLTWBDPDLKHY-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a Boc-protected amino acid derivative featuring a 6-bromopyridin-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . The bromine atom on the pyridine ring enables further functionalization via cross-coupling reactions, making this compound valuable in pharmaceutical and materials science research. Its molecular formula is inferred as C₁₂H₁₅BrN₂O₄, with a calculated molecular weight of 335.17 g/mol (based on structural analogs in –12).

Properties

Molecular Formula

C13H17BrN2O4

Molecular Weight

345.19 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

WMWLTWBDPDLKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting with the bromination of pyridine derivatives The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in π-π stacking interactions, while the propanoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related analogs:

Compound Name (IUPAC) Key Substituent(s) Protective Group Molecular Weight (g/mol) Key Features/Applications
3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid 6-Bromopyridin-3-yl Boc 335.17 (calculated) Bromine enables cross-coupling; Boc enhances amine stability in peptide synthesis .
(2R)-3-(1-Benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Benzothiophen-3-yl Boc ~340 (analog) Increased aromaticity for π-π interactions; used in kinase inhibitor studies .
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide 6-Bromopyridin-3-yl None ~300 (calculated) Free amine increases reactivity but reduces stability; precursor for metal complexes .
(2S)-3-(4-Acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid 4-Acetylphenyl Boc 279.29 (CAS 204856-73-5) Acetyl group improves solubility; used in glycopeptide synthesis .
2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic acid Pyridinyloxy (ether linkage) None 280.50 Ether linkage alters electronic effects; potential herbicide intermediate .

Physicochemical Properties

  • Solubility : Boc protection generally improves solubility in organic solvents (e.g., DCM, DMF) compared to unprotected amines . The bromopyridinyl group may reduce aqueous solubility due to hydrophobicity.
  • Stability : Boc groups resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., TFA), whereas unprotected amines (e.g., ) are prone to oxidation .
  • Crystallinity : Analogous brominated compounds (e.g., ) exhibit well-defined crystal structures, suggesting the target compound may form stable crystals for X-ray analysis .

Biological Activity

3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound that combines a brominated pyridine moiety with an amino acid derivative. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, necessitating further research to elucidate its specific mechanisms and efficacy.

Structural Characteristics

The molecular formula of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid includes carbon, hydrogen, bromine, nitrogen, and oxygen. The presence of a bromine atom in the pyridine ring may influence the compound's reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The following potential mechanisms of action have been proposed for 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic effects in diseases characterized by overactive enzymatic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, potentially affecting cellular responses.
  • Antioxidant Properties : Some studies suggest that brominated compounds exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Comparative Analysis

To better understand the potential applications of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-(4-Ethylphenyl)-2-amino-propanoic acidContains a phenyl group instead of a pyridineLacks bromination, affecting reactivity
6-Chloropyridin-3-yloxycarbonylamino propanoic acidSimilar pyridine structure but chlorinatedDifferent halogen may alter biological activity
5-Bromoindole propanoic acidIndole instead of pyridineOffers different electronic properties due to indole's structure

The unique combination of a brominated pyridine ring and an amino acid backbone distinguishes 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid from its analogs. This specificity may influence its reactivity and biological interactions, potentially leading to novel therapeutic applications not achievable by other similar compounds.

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